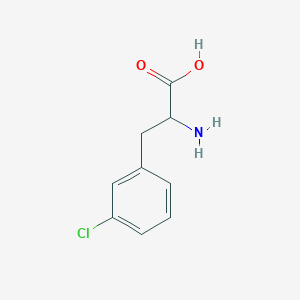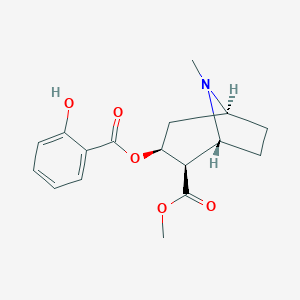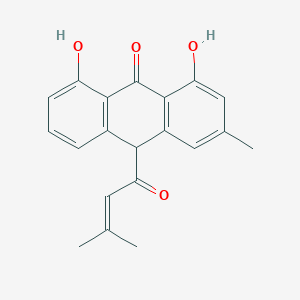
Senecioylchrysarobin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senecioylchrysarobin is a natural compound derived from the bark of the Indian tree, Rhus succedanea. It has been used in traditional medicine for its anti-inflammatory and anti-tumor properties. In recent years, senecioylchrysarobin has gained attention for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of senecioylchrysarobin is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Senecioylchrysarobin has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Senecioylchrysarobin has several advantages for lab experiments. It is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. It is also readily available and relatively cheap to produce. However, its low solubility in water and other solvents can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of senecioylchrysarobin. One area of research is the development of new methods for synthesizing and purifying the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, studies could be conducted to investigate its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
Senecioylchrysarobin is a promising natural compound for scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a valuable tool for studying various diseases. Its advantages and limitations for lab experiments should be considered when designing experiments. Further research is needed to fully understand its mechanism of action and potential uses in treating diseases.
Métodos De Síntesis
Senecioylchrysarobin can be synthesized from the bark of Rhus succedanea using various methods such as extraction, purification, and chromatography. The most common method involves the use of solvents like methanol, ethanol, and water to extract the compound from the bark. The extract is then purified using column chromatography, and the final product is obtained by crystallization.
Aplicaciones Científicas De Investigación
Senecioylchrysarobin has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating skin diseases, such as psoriasis and atopic dermatitis.
Propiedades
Número CAS |
127848-70-8 |
|---|---|
Nombre del producto |
Senecioylchrysarobin |
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,8-dihydroxy-3-methyl-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C20H18O4/c1-10(2)7-15(22)17-12-5-4-6-14(21)18(12)20(24)19-13(17)8-11(3)9-16(19)23/h4-9,17,21,23H,1-3H3 |
Clave InChI |
QNTBTRFZTVWCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
Sinónimos |
1,8-dihydroxy-3-methyl-10-(3'-methyl-1'-oxo-2'-butenyl)-9(10H)-anthracenone 10-senecioylchrysarobin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








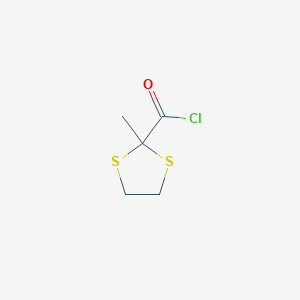

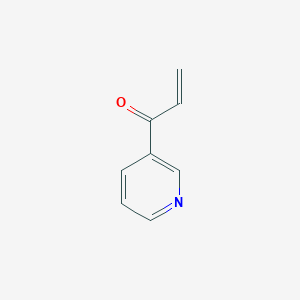


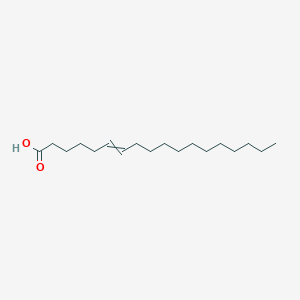
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
